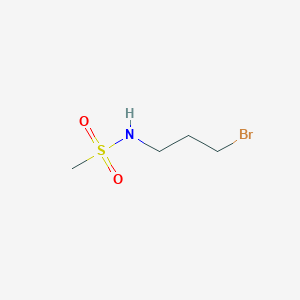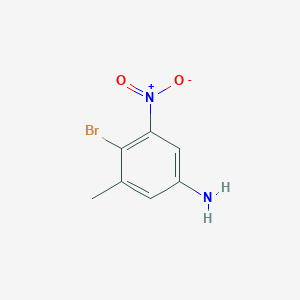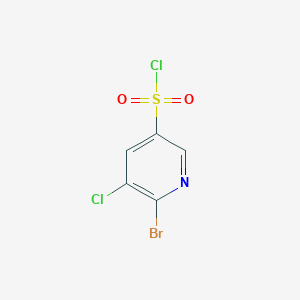
2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide
Vue d'ensemble
Description
2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as Chloramphenicol, which is a broad-spectrum antibiotic that is effective against a wide range of bacteria. The synthesis of Chloramphenicol is a complex process that involves several steps, and it has been extensively studied by researchers worldwide.
Mécanisme D'action
Chloramphenicol works by inhibiting bacterial protein synthesis, specifically by binding to the 50S subunit of the bacterial ribosome. This prevents the formation of peptide bonds and ultimately leads to the inhibition of bacterial growth. Chloramphenicol is effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria.
Biochemical and Physiological Effects:
Chloramphenicol has several biochemical and physiological effects on bacteria, including the inhibition of protein synthesis, the disruption of cell membrane integrity, and the induction of oxidative stress. These effects ultimately lead to the inhibition of bacterial growth and the death of the bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
Chloramphenicol has several advantages as a research tool, including its broad-spectrum activity against bacteria, its ability to inhibit protein synthesis, and its relatively low toxicity to mammalian cells. However, Chloramphenicol also has several limitations, including the potential for bacterial resistance, the need for careful handling due to its toxicity, and the potential for side effects in humans.
Orientations Futures
There are several future directions for research on Chloramphenicol, including the development of new synthesis methods to improve the yield and purity of the product, the investigation of its potential applications in new fields, such as nanotechnology and biotechnology, and the study of its mechanism of action at the molecular level. Additionally, there is a need for further research on the potential side effects of Chloramphenicol in humans and the development of new antibiotics to combat bacterial resistance.
Applications De Recherche Scientifique
Chloramphenicol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Chloramphenicol is used as an antibiotic to treat bacterial infections, including typhoid fever, meningitis, and respiratory tract infections. In agriculture, Chloramphenicol is used as a feed additive to promote growth and prevent bacterial infections in livestock. In environmental science, Chloramphenicol is used as a marker for bacterial contamination in water sources.
Propriétés
IUPAC Name |
2-chloro-N-ethyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-14(12(15)8-13)9-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFDSCWVXHLQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



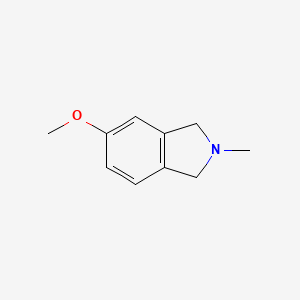
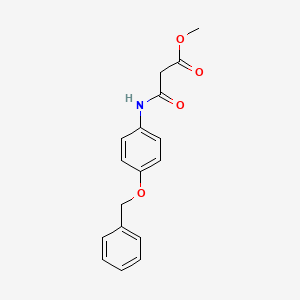



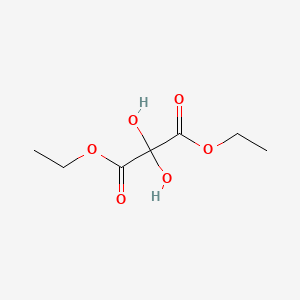
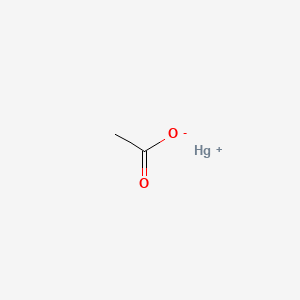
![4-{[{[Amino(imino)methyl]amino}(imino)methyl]amino}benzoic acid hydrochloride](/img/structure/B3275891.png)
